![molecular formula C6H9N3O2 B2847113 3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1788527-71-8](/img/structure/B2847113.png)
3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid”, involves various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The structure of pyrazole-4-carboxylic acids, including “3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid”, has been discussed based on crystallographic results and solid-state NMR . Some compounds present polymorphism and one of the polymorphs of each compound shows solid-state proton transfer (SSPT) .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Scientific Research Applications
Synthetic Intermediates
Pyrazole-containing compounds, such as 3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Biological Activities
Pyrazole derivatives have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
α-Glucosidase Inhibitory Activity
In 2020, Peytam et al. reported synthesizing a new series of imidazo[1,2-b]pyrazole derivatives, which were tested in vitro to evaluate their α-glucosidase inhibitory activity .
Antileishmanial Activity
Some pyrazole derivatives have shown potent in vitro antipromastigote activity, which could be useful in the treatment of leishmaniasis .
Antimalarial Activity
The same compounds that exhibited antileishmanial activity were also evaluated for their antimalarial properties .
Pan-CDK Inhibitors
Approximately 40 pan-CDK inhibitors are in diverse stages of research or different phases of clinical trials and are used for the treatment of various tumors, such as leukemia, melanoma, or breast cancer .
Anti-Inflammatory and Analgesic Activities
Some pyrazole derivatives have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index .
Photophysical Properties
Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties .
Mechanism of Action
Target of Action
The primary targets of 3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid are currently unknown . This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Mode of Action
It is known that pyrazole derivatives, which this compound is a part of, have been found to exhibit various biological activities .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some pyrazole derivatives have shown antiproliferative activities , suggesting that this compound might have similar effects.
properties
IUPAC Name |
3-amino-1-ethylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-9-3-4(6(10)11)5(7)8-9/h3H,2H2,1H3,(H2,7,8)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTDXUPQGKOTSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.